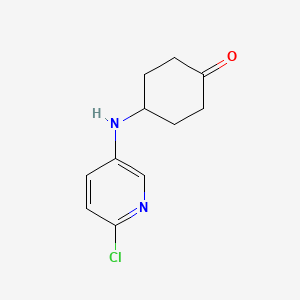

(4-(5-氟吡啶-2-基)苯基)甲醇

描述

科学研究应用

合成和化学性质

氟苯化合物的合成

荧光化合物的合成和光谱性质,如5,5'-二(4-吡啶基)-2,2'-联噻吩,涉及类似于(4-(5-氟吡啶-2-基)苯基)甲醇的氟苯基组分。这些过程通常使用二极环加成反应等方法,如在P2X7拮抗剂临床候选物的开发中所见(Nakajima et al., 1990)。

荧光化合物合成

创造新型荧光化合物通常涉及复杂的反应和其光谱性质的分析。例如,对5,5'-二(4-吡啶基)-2,2'-联噻吩的研究显示了这类化合物在荧光应用中的相关性(Nakajima et al., 1990)。

结构和理论研究

对甲基3-氟-5-(4,4,5,5-四甲基-1,3,2-二氧杂环戊二烯基)苯甲酸酯及相关化合物进行了分子结构的研究,使用了密度泛函理论(DFT)等技术,为氟苯基化合物的物理和化学性质提供了见解(Huang et al., 2021)。

在医学研究中的应用

抗结核活性

与(4-(5-氟吡啶-2-基)苯基)甲醇相关的化合物在医学应用中显示出潜力,例如在合成和优化4-(芳氧基)苯基环丙基甲醇系列的抗结核活性中(Bisht et al., 2010)。

阿尔茨海默病治疗

一种有效的合成BACE1抑制剂的方法,与阿尔茨海默病治疗相关,涉及使用氟苯基组分。这些方法展示了类似于(4-(5-氟吡啶-2-基)苯基)甲醇的化合物的潜在治疗应用(Zhou et al., 2009)。

抗抽搐剂

对(5-氨基-1,2,4-三嗪-6-基)(2-(苯并[d]异噁唑-3-基)吡咯烷-1-基)甲酮衍生物的研究,这一类别包括氟苯基化合物,已经在钠通道阻滞和抗抽搐剂方面取得了发现,展示了这些化合物的药理潜力(Malik et al., 2014)。

作用机制

Target of Action

The primary targets of (4-(5-Fluoropyridin-2-yl)phenyl)methanol are currently unknown. The compound is a derivative of fluoropyridines, which have been studied for their potential biological applications . .

Mode of Action

Without specific knowledge of the compound’s primary targets, it is challenging to describe its exact mode of action. Fluoropyridines, in general, are known for their interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring

Biochemical Pathways

Fluoropyridines have been synthesized for various biological applications, including potential imaging agents , suggesting that they may interact with multiple biochemical pathways.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. For instance, the compound is recommended to be stored in an inert atmosphere at 2-8°C , suggesting that temperature and oxygen levels may affect its stability.

属性

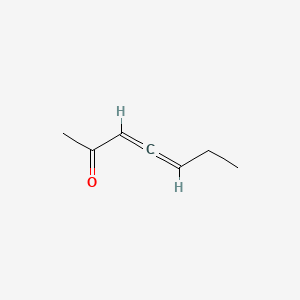

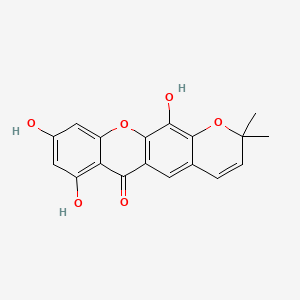

IUPAC Name |

[4-(5-fluoropyridin-2-yl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO/c13-11-5-6-12(14-7-11)10-3-1-9(8-15)2-4-10/h1-7,15H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOGKDWMOCMEZKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)C2=NC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,2-Dimethyl-1H-pyrazolo[1,5-b][1,2,4]triazol-6-amine](/img/structure/B568701.png)

![5,6-Dihydropyrimido[4,5-d]pyrimidin-2-ol](/img/structure/B568707.png)

![2-(Methylamino)benzo[d]thiazol-4-ol](/img/structure/B568708.png)

![5-[[3-(2-Carboxyethylcarbamoyl)phenyl]diazenyl]-2-hydroxybenzoic acid](/img/structure/B568721.png)